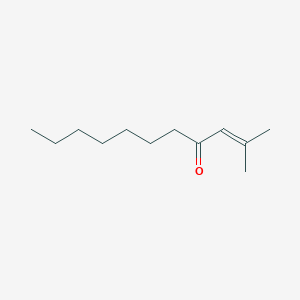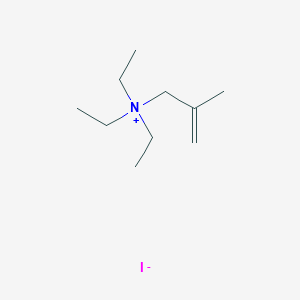
N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide is a quaternary ammonium compound with the molecular formula C10H22IN. It is known for its unique structure, which includes a positively charged nitrogen atom bonded to three ethyl groups and a 2-methylprop-2-en-1-yl group, with an iodide counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide typically involves the quaternization of N,N,N-triethylamine with 2-methylprop-2-en-1-yl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield N,N,N-triethyl-2-methylprop-2-en-1-amine.
Oxidation: Oxidation can lead to the formation of N,N,N-triethyl-2-methylprop-2-en-1-aminium oxide.
Scientific Research Applications
N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide involves its interaction with biological membranes. The positively charged ammonium group interacts with the negatively charged components of cell membranes, leading to membrane disruption and cell lysis. This mechanism is particularly relevant in its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-2-propen-1-aminium iodide
- N,N,N-Triethyl-2-methylprop-2-en-1-aminium chloride
- 3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium
Uniqueness
N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide is unique due to its specific structure, which imparts distinct physicochemical properties. Compared to similar compounds, it has a higher molecular weight and different solubility characteristics, making it suitable for specific applications in phase-transfer catalysis and antimicrobial research .
Properties
CAS No. |
62721-64-6 |
|---|---|
Molecular Formula |
C10H22IN |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
triethyl(2-methylprop-2-enyl)azanium;iodide |
InChI |
InChI=1S/C10H22N.HI/c1-6-11(7-2,8-3)9-10(4)5;/h4,6-9H2,1-3,5H3;1H/q+1;/p-1 |
InChI Key |
NSOXGNCSJYTFFH-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC(=C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)


![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)

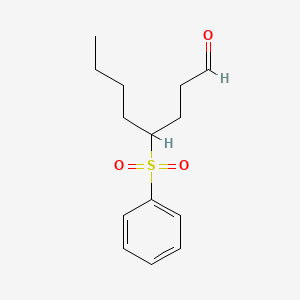
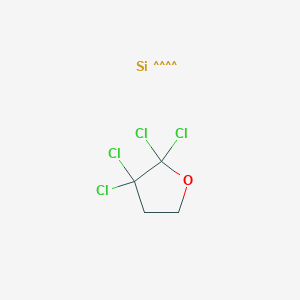
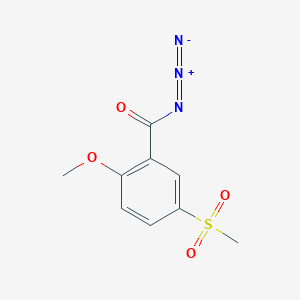
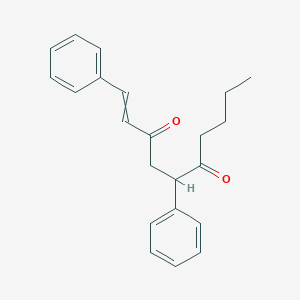
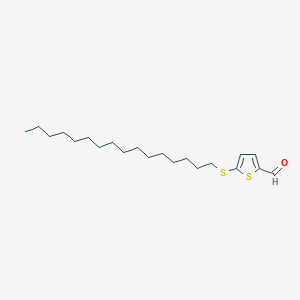
![N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14516329.png)
![[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]](/img/structure/B14516341.png)
![3-[(2-Hydroxyphenyl)methyl]-2-methylphenol](/img/structure/B14516347.png)
